molecular formula C25H25NO4 B410948 Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate

Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate

Cat. No.: B410948
M. Wt: 403.5g/mol
InChI Key: JFZDTEUQUDYWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the core anthracene structure, followed by the introduction of the pyrrole ring through a cyclization reaction. The hexanoate ester group is then added via esterification.

    Anthracene Core Formation: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Pyrrole Ring Cyclization: The cyclization to form the pyrrole ring can be achieved using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Esterification: The final step involves the esterification of the hexanoic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and Paal-Knorr reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated anthracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism by which Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate: Known for its anti-cancer properties.

    Methyl 2-cyano-3,11-dioxo-18beta-olean-1,-12-dien-30-oate: Studied for its synergistic effects with other drugs in cancer treatment.

Uniqueness

Methyl 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoate is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5g/mol

IUPAC Name

methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate

InChI

InChI=1S/C25H25NO4/c1-3-4-13-18(25(29)30-2)26-23(27)21-19-14-9-5-6-10-15(14)20(22(21)24(26)28)17-12-8-7-11-16(17)19/h5-12,18-22H,3-4,13H2,1-2H3

InChI Key

JFZDTEUQUDYWFZ-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)OC)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35

Canonical SMILES

CCCCC(C(=O)OC)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35

Origin of Product

United States

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